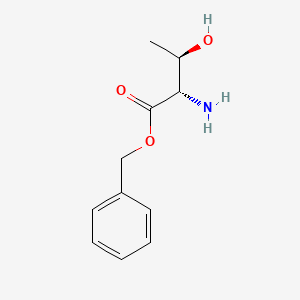

Benzyl L-threoninate

描述

Benzyl L-threoninate (CAS: 4378-10-3) is a synthetic amino acid derivative where the hydroxyl group of L-threonine is esterified with benzyl alcohol. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol), and it belongs to the class of peptidomimetics and chiral building blocks for organic synthesis . This compound is frequently utilized in medicinal chemistry for developing protease inhibitors, such as 20S proteasome inhibitors, due to its structural compatibility with enzyme active sites .

属性

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYAQVOEVWURS-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427432 | |

| Record name | Benzyl L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33640-67-4 | |

| Record name | Benzyl L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Benzyl L-threoninate is a derivative of the amino acid L-threonine, and its biological activity has garnered interest due to its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound can be synthesized through the reaction of L-threonine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is characterized by its ester functional group, which contributes to its solubility and reactivity in biological systems .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing cancer cell death .

2. Antioxidant Properties

This compound demonstrates antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that derivatives of L-threonine possess radical scavenging abilities, contributing to their potential use in mitigating oxidative damage in various diseases .

3. Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against certain strains of bacteria, although further research is needed to quantify this effect and understand the underlying mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By inhibiting the proteasome, this compound disrupts protein turnover, leading to increased levels of pro-apoptotic proteins.

- Radical Scavenging : The phenolic structure in this compound allows it to act as a radical scavenger, neutralizing harmful reactive oxygen species (ROS) .

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor effects of this compound analogs, it was found that these compounds exhibited IC50 values comparable to established chemotherapeutics against cancer cell lines such as HeLa and MCF-7. The study highlighted the potential for developing new therapeutic agents based on this compound .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of this compound's antioxidant capacity was conducted using DPPH and ABTS assays. The results indicated that this compound had a significant ability to scavenge free radicals, outperforming some traditional antioxidants .

Data Summary

| Biological Activity | Mechanism | Observed Effect |

|---|---|---|

| Antitumor | Proteasome inhibition | Induces apoptosis in cancer cells |

| Antioxidant | Radical scavenging | Reduces oxidative stress |

| Antibacterial | Unknown | Inhibits growth of certain bacteria |

科学研究应用

Medicinal Chemistry

Benzyl L-threoninate has been explored for its potential use in the development of therapeutic agents, particularly in the context of cancer treatment. The compound serves as a scaffold for designing inhibitors that target specific pathways involved in tumorigenesis.

Case Study: Stat3 Inhibition

Recent research highlights the role of compounds derived from L-threonine, including this compound, in inhibiting the Stat3 signaling pathway, which is often aberrantly activated in various cancers. Inhibitors targeting Stat3 have shown promise in preclinical models for their ability to suppress tumor growth and metastasis . These compounds can modulate mitochondrial functions and interact with other proteins that promote cancer progression.

Organic Synthesis

This compound is utilized as a chiral building block in organic synthesis, particularly in the asymmetric synthesis of complex molecules. Its ability to form stable intermediates makes it valuable for generating diverse chemical entities.

Synthesis of Chiral Compounds

The compound has been employed in several synthetic strategies to produce chiral amino acids and other derivatives. For instance, it has been used to mediate crystallization-induced dynamic resolution (CIDR) for the asymmetric preparation of arylacetates, achieving high diastereomeric ratios (up to 98:2) under mild conditions .

Development of Antimicrobial Agents

This compound derivatives have also been investigated for their antimicrobial properties. The incorporation of this compound into drug formulations aims to enhance the efficacy against resistant strains of bacteria and fungi.

Antimycobacterial Activity

Research indicates that derivatives of L-threonine can exhibit significant activity against Mycobacterium tuberculosis (Mtb). The modification of this compound has led to compounds that demonstrate improved stability and activity against drug-resistant strains . This suggests a potential pathway for developing new treatments for tuberculosis.

Chiral Synthons in Drug Development

In drug discovery, this compound serves as a versatile chiral synthon. Its structural features facilitate the synthesis of various bioactive compounds, including those targeting neurological disorders and cancer.

Case Study: Neuroprotective Agents

The synthesis of neuroprotective agents often involves modifications of amino acids like this compound. Research has shown that derivatives can interact with neurotransmitter systems, potentially leading to new treatments for conditions such as Parkinson's disease .

Summary Table of Applications

相似化合物的比较

Comparison with Structurally Related Compounds

(1) Benzyl (Cyclopropanecarbonyl)-L-threoninate (7b)

- Structure: Incorporates a cyclopropanecarbonyl group at the amino terminus of L-threonine, with benzyl ester protection.

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of cyclopropanecarbonyl chloride with benzyl L-threoninate, yielding a 19% isolated yield .

- Key Data :

(2) Methyl (Cyclopropanecarbonyl)-L-threoninate (7a)

- Structure : Methyl ester variant of 7b.

- Synthesis : Similar coupling strategy using methyl-protected L-threonine, achieving a 23.3% yield .

(3) Benzyl (2-(4-Isobutylphenyl)propanoyl)-L-threoninate (14)

- Structure: Features a bulky 4-isobutylphenylpropanoyl moiety.

- Synthesis: EDCI/HOBt-mediated acylation of this compound with 2-(4-isobutylphenyl)propanoic acid.

Benzyl Alcohol Derivatives

(1) Benzyl Alcohol

- Role : A common protecting group in this compound synthesis.

- Toxicity : Exhibits acute toxicity in rodents (LD₅₀: 1,250–2,000 mg/kg) and irritancy at concentrations >3% in dermal applications. Chronic exposure risks include neurotoxicity and respiratory effects in humans .

- Relevance : The benzyl group in this compound may contribute to similar toxicity profiles, though direct evidence is lacking.

(2) O-Benzyl-L-threonine

- Structure : Differs from this compound by protecting the hydroxyl group instead of the carboxylate.

- Applications : Used in peptide synthesis to prevent undesired side reactions.

- Comparison : The carboxylate-free structure limits its utility in protease inhibitor design but enhances its role in solid-phase peptide synthesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : this compound derivatives with cyclopropanecarbonyl groups (e.g., 7b) show lower yields (19–23%) compared to the parent compound (42.5%), likely due to steric challenges during coupling .

- Bioactivity : The cyclopropane ring in 7b enhances proteasome inhibition by mimicking transition-state geometries, a feature absent in methyl or unmodified benzyl derivatives .

- Toxicity Considerations : While benzyl alcohol derivatives raise safety concerns, this compound’s ester linkage may mitigate acute toxicity, though long-term effects require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。